molecular formula C14H12F4N2OS B2667686 N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide CAS No. 1645424-81-2

N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide

Cat. No. B2667686
CAS RN: 1645424-81-2
M. Wt: 332.32
InChI Key: JEYIGNPVHPWJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide, also known as GNE-495, is a small molecule inhibitor that targets the enzyme sialyltransferase. This enzyme is responsible for the addition of sialic acid to glycoproteins and glycolipids, which is an important process in the development and function of cells. GNE-495 has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases.

Mechanism of Action

N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide works by inhibiting the activity of sialyltransferase, which is an important enzyme involved in the development and function of cells. By blocking the activity of this enzyme, N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide can prevent the addition of sialic acid to glycoproteins and glycolipids, which can disrupt the normal cellular processes that contribute to the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide has been shown to have a number of biochemical and physiological effects on cells. Studies have shown that N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide can inhibit cell migration and invasion, which can prevent the spread of cancer cells to other parts of the body.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide in lab experiments is its specificity for sialyltransferase. This allows researchers to target this specific enzyme and study its effects on cellular processes. However, one limitation of using N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide is its potential toxicity to cells. Researchers must carefully control the concentration and duration of exposure to N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide to avoid damaging cells.

Future Directions

There are a number of future directions for research on N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide. One area of focus is the development of more potent and selective inhibitors of sialyltransferase. Additionally, researchers are exploring the potential use of N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide in combination with other therapeutic agents to enhance its effectiveness. Finally, studies are being conducted to better understand the molecular mechanisms underlying the effects of N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide on cellular processes.

Synthesis Methods

N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide can be synthesized using a multi-step process that involves the reaction of various chemicals and reagents. The synthesis method involves the use of specialized equipment and techniques to ensure the purity and potency of the final product.

Scientific Research Applications

N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide has been the subject of numerous scientific studies and research projects. These studies have focused on the potential use of N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide as a therapeutic agent for the treatment of cancer and other diseases. Research has shown that N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide can effectively inhibit sialyltransferase activity, which can lead to the suppression of tumor growth and metastasis.

properties

IUPAC Name

N-(4-cyanothian-4-yl)-4-fluoro-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F4N2OS/c15-9-1-2-10(11(7-9)14(16,17)18)12(21)20-13(8-19)3-5-22-6-4-13/h1-2,7H,3-6H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYIGNPVHPWJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)NC(=O)C2=C(C=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyanothian-4-YL)-4-fluoro-2-(trifluoromethyl)benzamide

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